N-(1-Methyl-1H-benzimidazol-5-yl)urea
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Overview
Description
N-(1-Methyl-1H-benzimidazol-5-yl)urea is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-benzimidazol-5-yl)urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common methods include:
Condensation with Formic Acid: This method involves the reaction of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core.
Reaction with Aldehydes: Aromatic or aliphatic aldehydes can be used to synthesize benzimidazole derivatives through condensation reactions.
Use of Catalysts: Various catalysts such as Lewis acids (e.g., Sc(OTf)3, Yb(OTf)3) and oxidizing agents (e.g., H2O2-HCl, FeBr3) have been employed to enhance the efficiency of the synthesis.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves scalable methods such as:
Batch Reactors: These are commonly used for the large-scale synthesis of benzimidazole derivatives, allowing for precise control over reaction conditions.
Continuous Flow Reactors: These reactors offer advantages in terms of efficiency and scalability, making them suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-benzimidazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, FeBr3, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Catalysts: Lewis acids such as Sc(OTf)3 and Yb(OTf)3 are used to catalyze various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the benzimidazole ring, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
N-(1-Methyl-1H-benzimidazol-5-yl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-benzimidazol-5-yl)urea involves its interaction with specific molecular targets and pathways. For example:
Binding to Tubulin: Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation.
Inhibition of Enzymes: The compound can inhibit various enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the specific substituents found in N-(1-Methyl-1H-benzimidazol-5-yl)urea.
Mebendazole: A well-known benzimidazole derivative used as an anthelmintic drug.
Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
72550-39-1 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(1-methylbenzimidazol-5-yl)urea |
InChI |
InChI=1S/C9H10N4O/c1-13-5-11-7-4-6(12-9(10)14)2-3-8(7)13/h2-5H,1H3,(H3,10,12,14) |
InChI Key |
AATDBTFUDBHVBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)N |
Origin of Product |
United States |
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